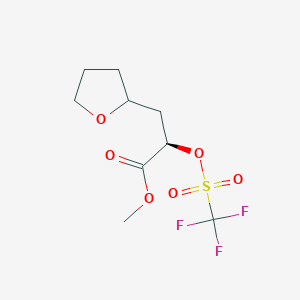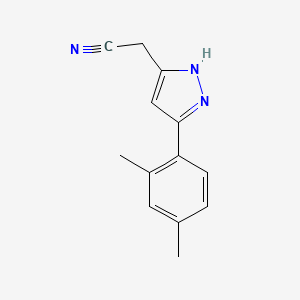
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, and an acetonitrile group at the 3-position of the pyrazole ring
準備方法
The synthesis of 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the compound.
化学反応の分析
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile can be compared with other similar compounds, such as:
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: This compound lacks the 2,4-dimethyl substituents on the phenyl ring, which may affect its chemical properties and biological activities.
2-(5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile:
2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)ethanol: This compound has an ethanol group instead of an acetonitrile group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H13N3/c1-9-3-4-12(10(2)7-9)13-8-11(5-6-14)15-16-13/h3-4,7-8H,5H2,1-2H3,(H,15,16) |
InChIキー |
FABQEGLKLDDVRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




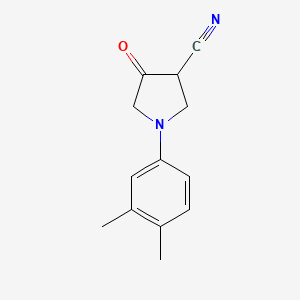

![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)


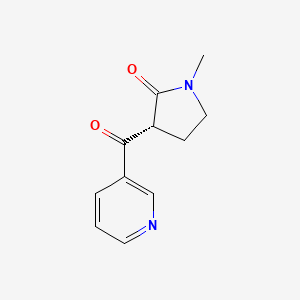

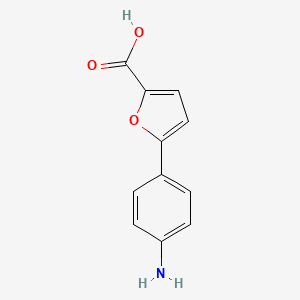

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

